1-(2-甲氧基乙基)-1H-咪唑-2-甲醛

描述

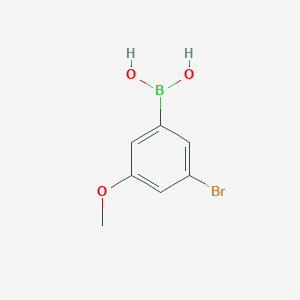

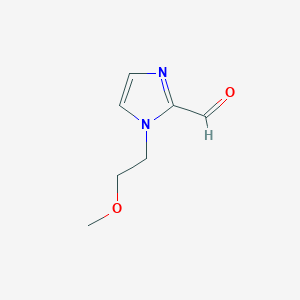

The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .科学研究应用

咪唑衍生物的合成:一项重要的应用涉及各种咪唑衍生物的合成。例如,已经开发出一种通过酰胺和 α,β-不饱和醛的铜催化氧化偶联来合成 1,2,4-三取代-1H-咪唑-5-甲醛的实用方法。该工艺以其功能性兼容性、廉价催化剂的使用、高原子经济性和温和的条件而著称 (Li 等,2015)。

生物碱合成的构建模块:咪唑-2-甲醛衍生物在合成各种 2-氨基咪唑生物碱(例如奥罗丁、海门丁和阿格拉丁 A)中充当关键的构建模块。这证明了它们在药物化学领域的重要性 (Ando 和 Terashima,2010)。

亚胺和双亚胺的合成和结构研究:咪唑-4-甲醛用于合成新的手性和非手性亚胺和双亚胺。这些化合物因其结构性质和作为配体在络合反应中的潜力而受到研究,特别是与 Cu(II) 离子 (Pařík 和 Chlupatý,2014)。

光致发光材料的开发:咪唑衍生物的合成导致了具有潜在光致发光特性的材料的开发。例如,已经研究了 1-甲基-1H-苯并[d]咪唑-2-甲醛转化为各种锌 (II) 单核配合物对其光致发光的影响 (Li 等,2019)。

催化和有机合成:咪唑-2-甲醛衍生物已用于催化,特别是在复杂有机分子的合成中。它们已被用作半夹心铑和铱配合物中的配体,证明了在催化反应(如 Diels-Alder 反应)中的应用 (Becerra 等,2013)。

缓蚀:咪唑衍生物因其缓蚀性能而受到探索。4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)苯酚等衍生物已显示出在酸性溶液中抑制低碳钢腐蚀的显着效率 (Prashanth 等,2021)。

作用机制

未来方向

属性

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSYDUBFCLNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586200 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

558446-64-3 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。